3-{[1,1'-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine
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Overview
Description
3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a biphenyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Pyridazine Ring Formation: The pyridazine ring can be constructed via the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The final step involves the nucleophilic substitution of the pyridazine ring with piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyridazine ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit a range of biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as aripiprazole and quetiapine, are known for their therapeutic effects in various medical conditions.
Uniqueness
3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine is unique due to the combination of the biphenyl group, pyridazine ring, and piperazine moiety, which together confer distinct physicochemical properties and biological activities. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-(4-phenylphenyl)-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-20(23-22-19)24-14-12-21-13-15-24/h1-11,21H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRDIZOCLYJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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